

# A Comparative Crystallographic Guide to 2,3,6-Trichloropyridine Derivatives and Analogs

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## Compound of Interest

Compound Name: 2,3,6-Trichloropyridine

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This guide provides a comparative analysis of the X-ray crystallography data for 2,3,6-trichloro-5-(trichloromethyl)pyridine and other herbicidal or insecticidal pyridine derivatives. The information is intended to assist researchers in understanding the structural properties of these compounds, which are valuable intermediates in the development of agrochemicals and pharmaceuticals.

## Data Presentation: Crystallographic Comparison

The following table summarizes the crystallographic data for 2,3,6-trichloro-5-(trichloromethyl)pyridine and selected alternative pyridine derivatives. This data is essential for understanding the solid-state conformation and packing of these molecules, which can influence their physical properties and biological activity.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	Reference
2,3,6-Trichloro-5-(trichloromethyl)pyridine	C <sub>6</sub> HCl <sub>6</sub> N	Orthorhombic	Pbcm	8.3100(17)	17.018(3)	7.3160(15)	90	90	90	[1]
2,3,5-Trichloropyridine	C <sub>5</sub> H <sub>2</sub> Cl <sub>3</sub> N	Monoclinic	P2/c	3.8860(8)	17.111(3)	10.959(2)	90	96.68(3)	90	[2]
3-(pyridin-4-yl)-[3] [4] [5]triazolo[4,3-a]pyridine	C <sub>12</sub> H <sub>8</sub> N <sub>4</sub>	Monoclinic	P 2 <sub>1</sub> /c	15.1413(12)	6.9179(4)	13.0938(8)	90	105.102(6)	90	[5]
6-bromo-3-(pyridin-4-yl)-[3] [4] [5]triazolo[4,3-a]pyridine	C <sub>12</sub> H <sub>7</sub> BrN <sub>4</sub>	Monoclinic	P 2 <sub>1</sub> /c	14.3213(11)	6.9452(4)	12.6860(8)	90	100.265(6)	90	[5]

zolo[4  
,3-  
a]pyri  
dine

2-((3-  
cyano  
-6-  
methy  
l-4-  
(thiop  
hen-  
2-  
yl)pyri  
din-2-  
yl)thio  
)-N-  
(3-  
fluoro  
pheny  
l)acet  
amide

C <sub>19</sub> H <sub>11</sub>	Mono	P2 <sub>1</sub> /n	13.88	8.755	14.52	90	100.6	90
4FN <sub>3</sub>	clinic		20(5)	4(3)	68(6)		98(4)	
OS <sub>2</sub>								

## Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared compounds are crucial for reproducibility and further research.

### Synthesis and Crystallization of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

- Synthesis: 2-Chloro-5-chloromethyl pyridine is dissolved in carbon tetrachloride and heated to reflux. Chlorine gas is then introduced under ultraviolet irradiation for 8 hours. After this period, the carbon tetrachloride is removed by distillation. Tungsten(VI) chloride (WCl<sub>6</sub>) is added to the residue, and the mixture is heated to 175°C while chlorine gas is passed through for an additional 6 hours. The product is then isolated by vacuum distillation.

- Crystallization: The raw product is recrystallized from 1,2-dichloroethane with activated carbon used for decolorization. Single crystals suitable for X-ray diffraction are obtained by the slow evaporation of the 1,2-dichloroethane solvent at room temperature over approximately 5 days.[1]

## Crystallization of 2,3,5-Trichloropyridine

- Crystallization: Single crystals of 2,3,5-trichloropyridine were obtained by dissolving the compound in a suitable solvent and allowing for slow evaporation at room temperature over approximately 7 days. While the specific solvent is not explicitly stated in the available abstract, common solvents for such compounds include ethanol, methanol, or hexane.[2]

## Synthesis and Crystallization of Herbicidal 1,2,4-Triazolo[4,3-a]pyridine Derivatives

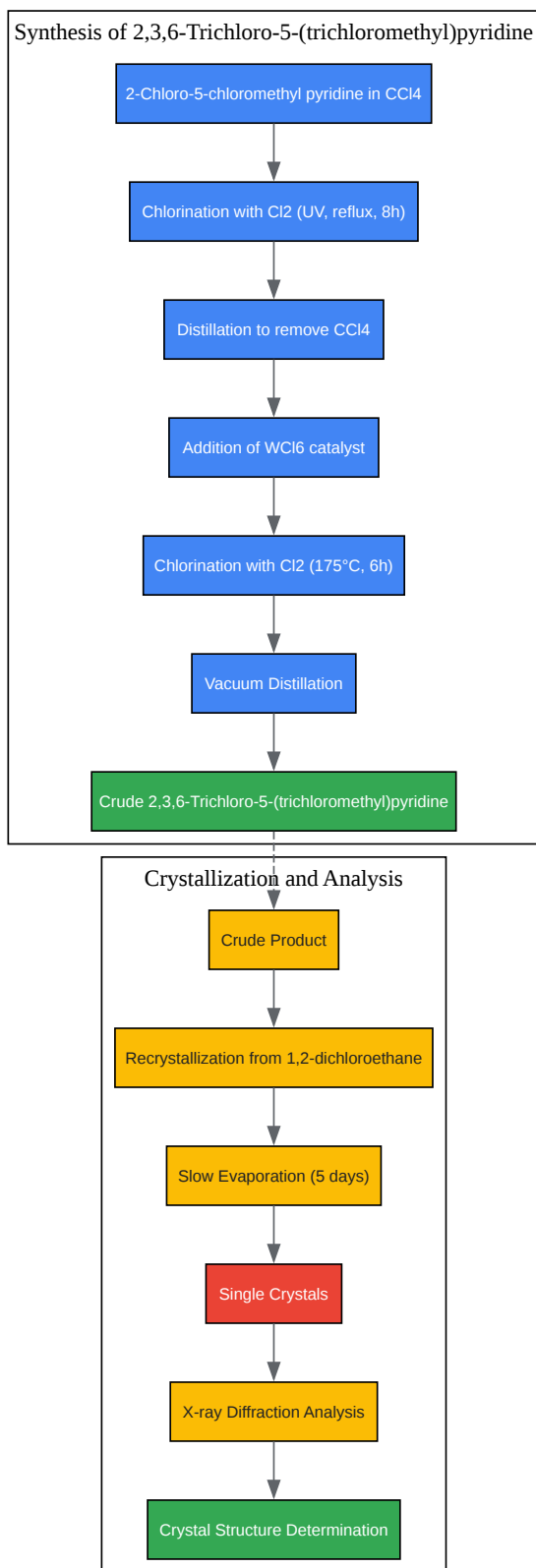
- Synthesis: These compounds are generally synthesized through the oxidative cyclization of corresponding hydrazones using a chlorinating agent like N-chlorosuccinimide (NCS) under mild conditions.
- Crystallization: Single crystals are typically obtained by recrystallization from a suitable solvent such as ethanol or a mixture of solvents. The specific conditions for crystal growth would be detailed in the full experimental section of the cited literature.[3][4][5]

## Synthesis and Crystallization of Insecticidal Thienylpyridine Derivatives

- Synthesis: The synthesis of these derivatives involves multi-step reactions, starting from precursors like ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate.
- Crystallization: The final products are purified and crystals suitable for X-ray analysis are grown from appropriate solvents. The detailed crystallization method for each specific derivative would be available in the supporting information of the full scientific article.

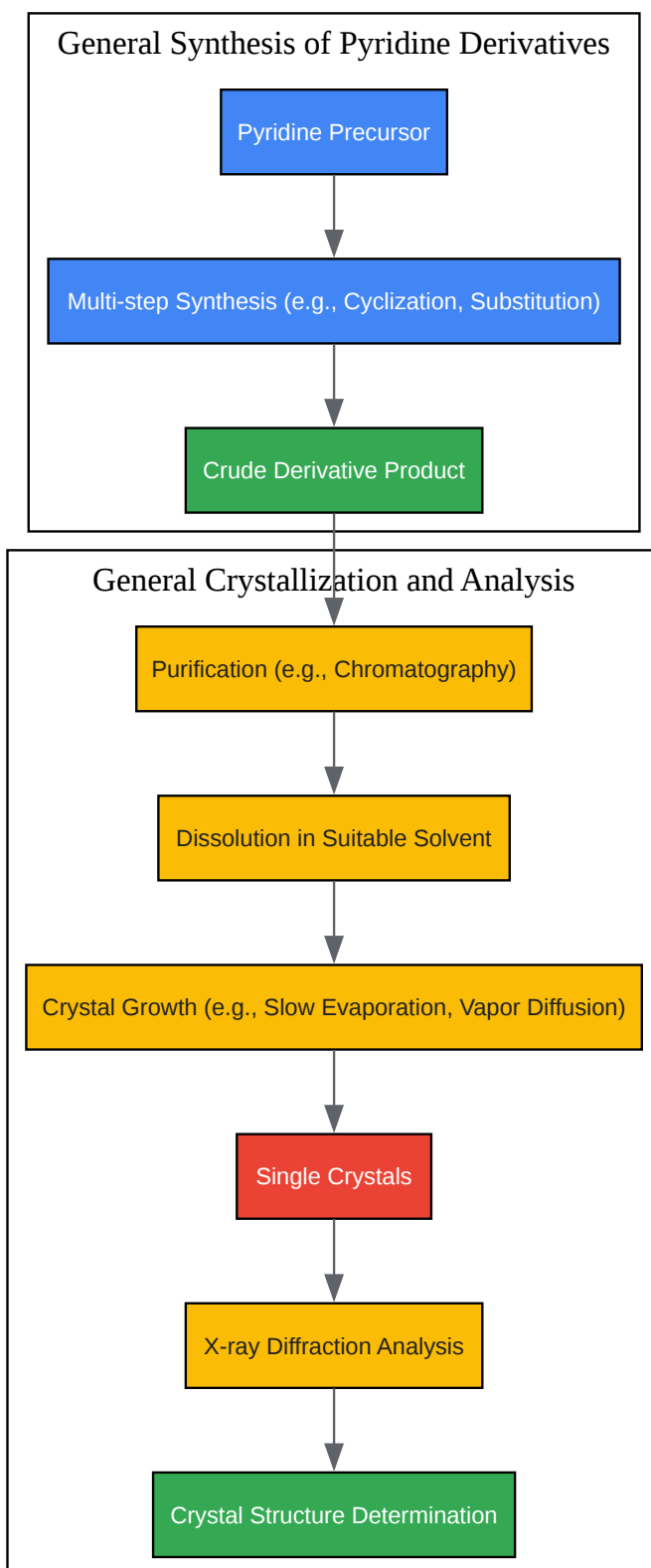
## Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis and analysis of the discussed pyridine derivatives.



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Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.



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Caption: Generalized experimental workflow for the synthesis and analysis of alternative pyridine derivatives.

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